2-Chloro-5-pyrazin-2-ylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-pyrazin-2-ylaniline is an organic compound that belongs to the class of pyrazine derivatives It is characterized by the presence of a chloro group at the second position and an aniline group at the fifth position of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-pyrazin-2-ylaniline typically involves the chlorination of pyrazine derivatives followed by amination. One common method includes the reaction of 2-chloropyrazine with aniline under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon and a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the product. The use of automated systems also ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-pyrazin-2-ylaniline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium thiolate in an appropriate solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted pyrazine derivatives.
- Oxidation reactions produce pyrazine N-oxides.
- Reduction reactions result in the formation of aminopyrazine derivatives.
Scientific Research Applications
2-Chloro-5-pyrazin-2-ylaniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-Chloro-5-pyrazin-2-ylaniline involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific derivative and its intended use. For example, in antimicrobial applications, it may disrupt bacterial cell wall synthesis or interfere with DNA replication.
Comparison with Similar Compounds
- 2-Chloro-3-pyrazin-2-ylaniline
- 2-Chloro-6-pyrazin-2-ylaniline
- 2-Chloro-4-pyrazin-2-ylaniline
Comparison: 2-Chloro-5-pyrazin-2-ylaniline is unique due to the specific positioning of the chloro and aniline groups, which can influence its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different pharmacological properties and chemical behavior, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
2-chloro-5-pyrazin-2-ylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10/h1-6H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBWMTQAMUTVGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=CN=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.